Calcium phosphorylcholine chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

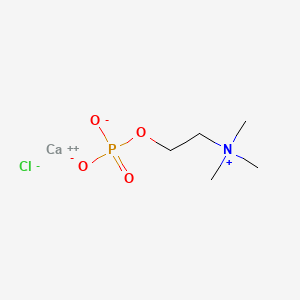

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P.Ca.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVPTJCCKTXCDT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13CaClNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601335812 | |

| Record name | Calcium phosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4826-71-5, 15557-11-6 | |

| Record name | Phosphorylcholine calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004826715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorylcholine calcium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015557116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium phosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl[2-(phosphonooxy)ethyl]ammonium chloride, calcium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Choline chloride O-(calcium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PHOSPHORYLCHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5994SX1EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the molecular structure of calcium phosphorylcholine chloride?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological relevance of calcium phosphorylcholine chloride. While detailed crystallographic and nuclear magnetic resonance (NMR) structural data are not publicly available, this document synthesizes the existing chemical information, outlines detailed experimental protocols for its synthesis, and presents logical workflows for its study.

Molecular Structure and Properties

This compound is an organic salt with the chemical formula C₅H₁₃CaClNO₄P.[1][2] It exists as a complex of the phosphorylcholine zwitterion, a calcium ion (Ca²⁺), and a chloride ion (Cl⁻).[1] The phosphorylcholine moiety is a key structural component of phospholipids, which are fundamental to the structure and function of cellular membranes. The compound is also known to form a stable tetrahydrate, with the molecular formula C₅H₂₁CaClNO₈P.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value (Anhydrous) | Value (Tetrahydrate) | Reference(s) |

| Molecular Formula | C₅H₁₃CaClNO₄P | C₅H₂₁CaClNO₈P | [1][3] |

| Molecular Weight | 257.66 g/mol | 329.73 g/mol | [1][3] |

| IUPAC Name | calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride | calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride;tetrahydrate | [1][3] |

| CAS Number | 4826-71-5 | 72556-74-2 | [2] |

| Appearance | White to off-white solid/powder | White to light yellow powder | [4][5] |

| Solubility | Soluble in water (100 mg/mL, clear to hazy, colorless to faintly yellow) | Soluble in water | [4] |

| Storage Temperature | 2-8°C or under -20°C in an inert atmosphere | -20°C | [2] |

Table 2: Spectroscopic and Structural Identifiers

| Identifier | Value | Reference(s) |

| SMILES | C--INVALID-LINK--(C)CCOP(=O)([O-])[O-].[Cl-].[Ca+2] | [1] |

| InChI | InChI=1S/C5H14NO4P.Ca.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/q;+2;/p-2 | [1] |

| InChIKey | ICVPTJCCKTXCDT-UHFFFAOYSA-L | [1] |

While specific bond lengths and angles from X-ray crystallography are not available in the public domain, the fundamental structure consists of the phosphorylcholine cation, the calcium dication, and the chloride anion. The interaction between the negatively charged phosphate group of phosphorylcholine and the positively charged calcium ion is a key feature of its structure.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound has been detailed in several patents. The following is a generalized protocol based on these sources.

2.1. Materials and Reagents

-

Choline chloride

-

Phosphorylating agent (e.g., phosphoric acid, polyphosphoric acid)

-

Calcium hydroxide

-

Calcium chloride

-

Alum (optional, as a precipitating aid)

-

Ethanol

-

Water (deionized or distilled)

-

Reaction vessel with temperature and pressure control

-

Filtration apparatus

-

Drying oven

2.2. Synthesis Procedure

The synthesis is typically a multi-step process involving phosphorylation of choline chloride followed by salt formation and purification.

Protocol Details:

-

Phosphorylation of Choline Chloride: Choline chloride is reacted with an excess of a phosphorylating agent, such as phosphoric acid. This condensation reaction is typically carried out under vacuum at an elevated temperature (e.g., 70-120°C) for several hours to drive the reaction to completion by removing water.[6]

-

Neutralization and Formation of the Calcium Salt: The crude phosphorylcholine chloride is dissolved in water. Calcium hydroxide is then added to neutralize the excess acid and to form the calcium salt of phosphorylcholine. The pH is carefully adjusted to be slightly alkaline (around 8) to ensure complete reaction and precipitation of insoluble byproducts.[6]

-

Purification: The reaction mixture is filtered to remove any precipitated impurities. Calcium chloride is then added to the clear filtrate. The solution is concentrated, often under reduced pressure, until precipitation of the product begins.

-

Crystallization and Isolation: Ethanol is added to the concentrated solution to induce crystallization of the this compound. The mixture is then cooled to a low temperature (e.g., -5°C) to maximize the yield of the crystalline product. The crystals are collected by filtration, washed with cold ethanol to remove any remaining impurities, and then dried under vacuum to yield the final product.[6]

Biological Significance and Potential Signaling Roles

While specific signaling pathways directly initiated by extracellular this compound are not well-documented, the individual components—calcium and phosphorylcholine—are integral to cellular signaling and structure.

Phosphorylcholine: As a head group of phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes, phosphorylcholine is crucial for membrane integrity and fluidity. It also plays a role in cell signaling, inflammation, and apoptosis.

Calcium: Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a vast array of cellular processes, including muscle contraction, neurotransmitter release, gene expression, and cell proliferation.[7] Intracellular calcium levels are tightly regulated, and transient increases in cytosolic calcium concentration trigger downstream signaling cascades.

Given its composition, it is plausible that this compound could influence cellular processes by:

-

Serving as a source of extracellular calcium: Alterations in extracellular calcium can impact numerous signaling pathways, including those involving G-protein coupled receptors and ion channels.

-

Modulating membrane composition: As a precursor or source of phosphorylcholine, it could potentially influence the synthesis of phospholipids, thereby affecting membrane properties and the function of membrane-bound proteins.

The following diagram illustrates a generalized experimental workflow to investigate the effects of an exogenous compound like this compound on a generic cellular signaling pathway.

Conclusion

This compound is a compound of interest due to its relationship with fundamental biological molecules. While a detailed, experimentally determined three-dimensional structure is not currently available in public databases, its chemical identity and synthesis are well-established. This guide provides researchers and drug development professionals with a solid foundation for understanding and working with this molecule, from its basic properties to detailed synthetic protocols and a framework for investigating its potential biological activities. Further research is warranted to elucidate its precise molecular structure and to explore its specific roles in cellular signaling and physiology.

References

- 1. Calcium phosphorylcholine | C5H13CaClNO4P | CID 20968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4826-71-5 [chemicalbook.com]

- 3. This compound tetrahydrate | C5H21CaClNO8P | CID 16219816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. CN103694271A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. Fundamentals of Cellular Calcium Signaling: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Calcium Phosphorylcholine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of calcium phosphorylcholine chloride. The document details experimental protocols for its preparation and analytical methods for its characterization, presenting quantitative data in a clear, tabular format. Furthermore, this guide illustrates key processes, including the synthesis workflow and its primary biological pathway, through detailed diagrams.

Introduction

This compound (CAS No: 4826-71-5 for the anhydrous form and 72556-74-2 for the tetrahydrate) is a key intermediate in various biochemical and pharmaceutical applications.[1] Notably, it serves as a crucial precursor in the synthesis of cytidine diphosphocholine (CDPC), a vital molecule in cellular metabolism and neurotransmission.[2] Its role in lipid metabolism and cell membrane integrity also makes it a compound of significant interest in biomedical research.[1][2] This guide outlines the prevalent methods for its synthesis and the analytical techniques used for its characterization.

Physicochemical Properties

This compound is typically a white, crystalline powder that is soluble in water.[1] It is often supplied as a tetrahydrate.

| Property | Value (Anhydrous) | Value (Tetrahydrate) | Reference(s) |

| Molecular Formula | C₅H₁₃CaClNO₄P | C₅H₂₁CaClNO₈P | [3] |

| Molecular Weight | 257.66 g/mol | 329.73 g/mol | [3] |

| Appearance | White to off-white solid | White powder | [1] |

| Solubility | Soluble in water | Water: 100 mg/mL | |

| Storage | Store at room temperature, keep dry and cool. Inert atmosphere, store in freezer, under -20°C. | -20°C |

Synthesis of this compound

The synthesis of this compound is generally achieved through a two-step process: the phosphorylation of choline chloride followed by the introduction of a calcium salt. Several variations of this method exist, aiming to optimize yield and purity.

General Synthesis Workflow

The overall process can be visualized as follows:

References

Calcium Phosphorylcholine Chloride: A Technical Guide on the Proposed Cellular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium phosphorylcholine chloride is a compound whose precise cellular mechanism of action is not yet fully elucidated in publicly available scientific literature. However, based on the well-established roles of its constituent components—calcium and phosphorylcholine—and the observed activities of structurally related molecules, a compelling hypothetical mechanism can be proposed. This guide synthesizes the current understanding of relevant signaling pathways to present a putative mechanism of action for this compound, provides detailed experimental protocols to investigate this hypothesis, and summarizes pertinent quantitative data from studies on analogous compounds. The central hypothesis is that this compound influences cellular behavior primarily by modulating intracellular calcium levels and activating downstream signaling cascades, including the Protein Kinase C (PKC) pathway.

Proposed Mechanism of Action

The proposed mechanism of action for this compound in cells centers on its potential to directly or indirectly elevate intracellular calcium concentration ([Ca2+]i), which in turn can trigger a variety of cellular responses. Phosphorylcholine is a key component of the cell membrane and is involved in numerous signaling events. It is plausible that this compound interacts with the cell membrane or specific receptors, leading to the activation of phospholipase C (PLC).

Activated PLC would then hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then bind to its receptors on the endoplasmic reticulum, prompting the release of stored calcium into the cytoplasm. The concurrent increase in DAG would act as a cofactor for the activation of Protein Kinase C (PKC). This cascade is supported by studies on the structurally similar molecule, sphingosylphosphorylcholine (SPC), which is known to induce a rapid increase in intracellular free calcium and activate PKC-dependent and -independent signaling pathways.[1]

Furthermore, SPC has been shown to potentiate vasoconstrictions by enhancing Ca2+ entry through both voltage-dependent and independent pathways, a process involving PKC delta.[2][3] The activation of PKC by this compound could lead to the phosphorylation of a wide array of downstream target proteins, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Data Presentation: Effects of the Analogous Compound Sphingosylphosphorylcholine (SPC)

| Parameter | Cell Type | SPC Concentration | Observed Effect | Reference |

| Intracellular Ca2+ | Rat Intrapulmonary Artery Smooth Muscle Cells | 1 µmol/L | 134 ± 26% increase in Fura PE3 340/380 ratio | [2] |

| Vasoconstriction | Rat Intrapulmonary Arteries | 1 µmol/L | 429 ± 96% increase in force induced by ~25 mmol/L [K+] | [2] |

| MAPK Activation | Swiss 3T3 cells | Not specified | Rapid and transient activation, peaking at 5 minutes | [4] |

| DNA Synthesis | Swiss 3T3 cells | Not specified | Mitogenic, dependent on a Gi protein | [4] |

| Inositol Phosphate Production | Human Airway Epithelial Cells (CFNP9o-) | 2 µM (maximal effect) | Dose-dependent production of total inositol phosphates | [5] |

Experimental Protocols

To investigate the proposed mechanism of action of this compound, the following experimental protocols are recommended.

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol allows for the ratiometric measurement of intracellular calcium concentration changes in response to treatment with this compound.[6][7][8][9]

Materials:

-

Cells of interest cultured on black-walled, clear-bottom 96-well plates

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound stock solution

-

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Remove the cell culture medium and wash the cells once with HBSS.

-

Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

-

Measurement:

-

Place the plate in the fluorescence plate reader.

-

Set the reader to excite at 340 nm and 380 nm, and measure emission at 510 nm.

-

Establish a baseline fluorescence reading for a few minutes.

-

Add the this compound solution at various concentrations to the wells.

-

Continue to record the fluorescence at both excitation wavelengths for a desired period to capture the calcium response.

-

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. An increase in this ratio indicates an increase in intracellular calcium concentration.

Protein Kinase C (PKC) Activity Assay

This protocol describes a method to measure the activity of PKC in cell lysates after treatment with this compound. This can be performed using commercially available non-radioactive or radioactive assay kits.[1][10][11][12][13]

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer

-

PKC Assay Kit (containing PKC substrate, ATP, and detection reagents)

-

Microplate reader (for colorimetric, fluorescent, or luminescent detection, depending on the kit)

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a predetermined time.

-

Cell Lysis:

-

Wash the cells with cold PBS.

-

Lyse the cells using a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.

-

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

-

Kinase Assay:

-

Follow the specific instructions of the chosen PKC assay kit.

-

Typically, this involves adding a specific amount of cell lysate to a well containing a PKC-specific substrate peptide and ATP.

-

The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C).

-

-

Detection:

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

In a non-radioactive ELISA-based assay, this involves using a phospho-specific antibody followed by a secondary antibody conjugated to an enzyme (like HRP) for colorimetric detection.[11]

-

In a radioactive assay, the phosphorylated substrate is separated and quantified using a scintillation counter.[10]

-

-

Data Analysis: Compare the PKC activity in treated samples to that of untreated controls. An increase in signal indicates activation of PKC.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound.

Experimental Workflow Diagram

Caption: Experimental workflow to test the proposed mechanism of action.

Logical Relationship Diagram

Caption: Logical relationship of this compound components.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Low concentrations of sphingosylphosphorylcholine enhance pulmonary artery vasoreactivity: the role of protein kinase C delta and Ca2+ entry [pubmed.ncbi.nlm.nih.gov]

- 3. LOW CONCENTRATIONS OF SPHINGOSYLPHOSPHORYLCHOLINE ENHANCE PULMONARY ARTERY VASOREACTIVITY: ROLE OF PKCδ AND Ca2+ ENTRY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosylphosphorylcholine activation of mitogen-activated protein kinase in Swiss 3T3 cells requires protein kinase C and a pertussis toxin-sensitive G protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphingosylphosphorylcholine and sphingosine-1-phosphate mobilize cytosolic calcium through different mechanisms in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ionbiosciences.com [ionbiosciences.com]

- 8. hellobio.com [hellobio.com]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

- 12. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 13. Enzo Life Sciences PKC kinase activity kit (1x96wells), Quantity: Each | Fisher Scientific [fishersci.com]

The Pivotal Role of Phosphorylcholine in Eukaryotic Membranes: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorylcholine (PC) is a fundamental chemical moiety that serves as the polar headgroup for phosphatidylcholine (PtdCho) and sphingomyelin, the most abundant phospholipids in eukaryotic cell membranes.[1][2] Far from being a mere structural scaffold, the phosphorylcholine group is a critical player in a multitude of cellular processes. Its zwitterionic nature is essential for maintaining membrane integrity and fluidity.[3][4] Furthermore, PtdCho acts as a crucial reservoir for a host of second messengers, which are liberated by phospholipases to orchestrate complex signaling cascades.[5][6] In the realm of immunology, exposed phosphorylcholine on the surface of apoptotic cells and pathogens serves as a key recognition motif for components of the innate immune system, such as C-reactive protein, thereby mediating inflammation and cellular clearance.[7][8] This guide provides an in-depth exploration of the biosynthesis, structural significance, signaling functions, and immunomodulatory roles of phosphorylcholine in eukaryotic membranes, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

Biosynthesis and Distribution of Phosphorylcholine-Containing Lipids

The primary PC-containing lipid, phosphatidylcholine, constitutes approximately 50% of the total phospholipid content in most eukaryotic membranes.[1][2] Its synthesis is predominantly managed by the highly conserved Kennedy pathway.[1][9]

The Kennedy Pathway for De Novo Synthesis

First elucidated by Eugene Kennedy in 1956, the CDP-choline pathway is the main route for PtdCho synthesis in mammalian cells.[9] It is a three-step enzymatic process occurring in the cytoplasm and on the endoplasmic reticulum membrane.

-

Choline Phosphorylation: Exogenous choline is transported into the cell and phosphorylated by Choline Kinase (CK) to form phosphocholine.[1][9]

-

CDP-Choline Formation: In the rate-limiting step, CTP:phosphocholine cytidylyltransferase (CT) catalyzes the reaction of phosphocholine with CTP to produce CDP-choline.[1][2][9]

-

Phosphatidylcholine Synthesis: Finally, Choline/ethanolamine phosphotransferase (CEPT) transfers the phosphocholine group from CDP-choline to a diacylglycerol (DAG) backbone, forming PtdCho.[1][9]

In addition to the Kennedy pathway, hepatocytes can synthesize PtdCho via the methylation of phosphatidylethanolamine (PE), a process catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT).[5]

Quantitative Distribution in Cellular Membranes

Phosphatidylcholine is the most abundant phospholipid in mammalian cells, though its concentration varies between different organelles and membrane leaflets, reflecting specialized functions.

| Membrane/Organelle | Abundance (% of Total Phospholipids) | Predominant Leaflet | Reference(s) |

| Total Eukaryotic Cell | ~50% | N/A | [1][2][10] |

| Plasma Membrane | 45-55% | Outer | [11] |

| Endoplasmic Reticulum | High (Primary site of synthesis) | Cytosolic & Luminal | [12] |

| Mitochondria | 40-50% | Both membranes | |

| Golgi Apparatus | ~50% | Both leaflets | [13] |

Note: Data is compiled from multiple mammalian cell studies and may vary by cell type and physiological state.

Structural and Biophysical Roles

The phosphorylcholine headgroup imparts critical biophysical properties to cell membranes.

-

Membrane Integrity: As the major phospholipid component, PtdCho is fundamental to the structural integrity and stability of the lipid bilayer.[3] Its cylindrical shape allows for the formation of flat, stable bilayers.

-

Zwitterionic Nature: At physiological pH, the phosphate group is negatively charged and the quaternary amine of choline is positively charged, resulting in a neutral zwitterionic headgroup. This electrical neutrality at the membrane surface minimizes electrostatic repulsion between lipid headgroups, allowing for tight packing and contributing to the barrier function of the membrane.

-

Modulation of Fluidity: The acyl chain composition of PtdCho, rather than the headgroup itself, is the primary determinant of membrane fluidity. However, the PC headgroup's interaction with cholesterol is crucial for modulating fluidity and forming specialized membrane microdomains like lipid rafts.[4]

Phosphorylcholine in Cellular Signaling

Phosphatidylcholine is not merely structural; it is a critical substrate for several phospholipases that generate potent second messengers. This hydrolysis allows cells to rapidly respond to extracellular stimuli.

-

Phospholipase C (PC-PLC): Upon activation, PC-PLC hydrolyzes PtdCho to produce diacylglycerol (DAG) and phosphocholine .[5] The sustained production of DAG from PtdCho is crucial for the long-term activation of Protein Kinase C (PKC), a key regulator of cell growth, differentiation, and apoptosis.[6][14]

-

Phospholipase D (PLD): PLD activation leads to the cleavage of PtdCho to yield phosphatidic acid (PA) and free choline .[15] PA is a versatile lipid messenger that can recruit and activate a variety of proteins, including lipid kinases and Raf-1, and can be converted to DAG by PA phosphatases.[6]

-

Phospholipase A₂ (PLA₂): PLA₂ hydrolyzes the fatty acid from the sn-2 position of PtdCho, generating lysophosphatidylcholine (LPC) and a free fatty acid (often arachidonic acid).[16] LPC is a bioactive lipid that can influence membrane properties and activate G-protein coupled receptors, while arachidonic acid is a precursor for eicosanoids.[16]

Immunomodulatory Roles of Phosphorylcholine

The PC headgroup is a potent signaling molecule in the immune system, acting as a pattern recognition motif. This is particularly evident in the context of apoptosis and pathogen recognition.

Apoptosis and Efferocytosis

During apoptosis, the membrane asymmetry is lost, leading to the exposure of phospholipids on the outer leaflet that are normally sequestered on the inner leaflet. While phosphatidylserine is the canonical "eat-me" signal, oxidized PtdCho also becomes exposed. The PC moiety on these oxidized phospholipids is recognized by scavenger receptors on phagocytes and by soluble pattern recognition molecules like C-reactive protein (CRP), facilitating the clearance of apoptotic cells (efferocytosis).[7]

C-Reactive Protein (CRP) Binding

C-reactive protein is a major acute-phase reactant in humans that plays a central role in innate immunity.[7] CRP binds specifically and in a calcium-dependent manner to phosphorylcholine moieties.[7][8][17] This binding occurs on the surface of many pathogens (e.g., Streptococcus pneumoniae) and on the membrane of damaged or apoptotic host cells.[7][8] This interaction opsonizes the target for phagocytosis and activates the classical complement pathway, leading to inflammation and pathogen destruction.[7][8]

Pathogen Molecular Mimicry

Numerous bacterial and parasitic pathogens decorate their surfaces with phosphorylcholine.[18][19][20] This molecular mimicry allows them to interact with host cell receptors that normally bind PC-containing ligands. For instance, S. pneumoniae uses surface PC to adhere to the Platelet-Activating Factor Receptor (PAFr) on epithelial cells, facilitating colonization and invasion.[20][21] This strategy can also modulate the host immune response to the benefit of the microbe.[18][19]

Key Experimental Protocols

Investigating the roles of phosphorylcholine requires robust methodologies for lipid analysis and enzyme activity measurement.

Protocol 1: Lipidomics Analysis of Phosphatidylcholine by LC-MS/MS

This protocol outlines a standard workflow for the quantitative analysis of PtdCho species from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22][23][24]

Methodology:

-

Sample Preparation:

-

Homogenize ~10-20 mg of tissue or 1-5 million cells in ice-cold phosphate-buffered saline (PBS).

-

Add an internal standard mixture containing non-naturally occurring PtdCho species (e.g., PtdCho 17:0/17:0) for quantification.

-

-

Lipid Extraction (Modified Bligh & Dyer Method): [11][25]

-

To 1 mL of aqueous sample homogenate, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 1 minute to form a single phase.

-

Add 1.25 mL of chloroform and vortex for 30 seconds.

-

Add 1.25 mL of deionized water and vortex for 30 seconds to induce phase separation.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

-

-

LC-MS/MS Analysis:

-

Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Chromatography: Use a C18 reversed-phase column.

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

-

Run a gradient from ~30% B to 100% B over 10-20 minutes to elute lipid species.[11]

-

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode.

-

Detection: Use precursor ion scanning for the m/z 184.07 ion. This fragment is the phosphocholine headgroup and is specific for PtdCho and sphingomyelin, which are separated chromatographically.[22][24]

-

Alternatively, use Selected Reaction Monitoring (SRM) for targeted quantification of specific PtdCho molecular species.[24]

-

-

-

Data Analysis:

-

Identify PtdCho species based on retention time and precursor mass.

-

Quantify individual PtdCho species by integrating the peak area and normalizing to the corresponding internal standard.

-

Protocol 2: In Vitro Assay for Phospholipase D (PLD) Activity

This protocol details the transphosphatidylation assay, a highly specific method for measuring PLD activity.[26] In the presence of a primary alcohol, PLD preferentially catalyzes the transfer of the phosphatidyl group to the alcohol rather than to water.

Methodology:

-

Substrate Preparation:

-

Prepare liposomes containing a radiolabeled PtdCho substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-PtdCho) and phosphatidylinositol 4,5-bisphosphate (PIP₂), a known PLD activator.

-

-

Enzyme Reaction:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 3 mM EGTA, 3 mM MgCl₂, and free Ca²⁺ buffered to ~1 µM).

-

Add the cell lysate or purified enzyme source to the reaction buffer.

-

Add a primary alcohol, typically 1-butanol (final concentration 0.5-1.5%).[27]

-

Initiate the reaction by adding the radiolabeled substrate vesicles.

-

Incubate at 37°C for 15-30 minutes.

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding chloroform/methanol/HCl to create a biphasic system.

-

Vortex and centrifuge to separate the phases. Collect the lower organic phase.

-

-

Product Analysis:

-

Spot the extracted lipids onto a thin-layer chromatography (TLC) plate.

-

Develop the TLC plate using a solvent system such as the upper phase of ethyl acetate/isooctane/acetic acid/water (110:50:20:100, v/v/v/v).

-

The product, phosphatidylbutanol (PBut), is unique to PLD activity in the presence of butanol and will separate from the PtdCho substrate and the hydrolysis product, phosphatidic acid (PA).[26]

-

Visualize the radiolabeled lipids by autoradiography and quantify by scraping the corresponding spots and performing scintillation counting.

-

Protocol 3: In Vitro Assay for Phospholipase C (PLC) Activity

This protocol measures PLC activity by quantifying the release of water-soluble phosphocholine from a radiolabeled lipid substrate.[26][28]

Methodology:

-

Substrate Preparation:

-

Use a radiolabeled substrate such as phosphatidyl[N-methyl-¹⁴C]choline. The substrate can be presented in liposomes or mixed micelles with a detergent like Triton X-100.

-

-

Enzyme Reaction:

-

Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, with a defined Ca²⁺ concentration).

-

Add the enzyme source (cell lysate or purified protein) to the buffer.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

-

Reaction Termination and Phase Separation:

-

Stop the reaction by adding chloroform/methanol (1:2, v/v) followed by chloroform and water to achieve phase separation (as in the Bligh-Dyer method).

-

Vortex and centrifuge.

-

-

Product Analysis:

-

The water-soluble product, [¹⁴C]phosphocholine, will be in the upper aqueous phase.

-

The unreacted lipid substrate, [¹⁴C]PtdCho, will remain in the lower organic phase.

-

Take an aliquot of the upper aqueous phase and quantify the amount of product formed using liquid scintillation counting.

-

PLC activity is expressed as pmol or nmol of phosphocholine released per minute per mg of protein.

-

Conclusion and Future Directions

The phosphorylcholine moiety is a deceptively simple molecule that exerts profound influence over the structure, function, and signaling capacity of eukaryotic membranes. Its roles span from providing fundamental bilayer integrity to generating a cascade of lipid second messengers and mediating critical interactions with the immune system. For drug development professionals, the enzymes of PtdCho metabolism (such as choline kinase and phospholipases) and the PC-protein recognition systems (like CRP) represent promising therapeutic targets for cancer, inflammatory disorders, and infectious diseases.

Future research will likely focus on elucidating the specific roles of individual PtdCho molecular species in defining membrane domains and signaling platforms, mapping the spatial and temporal dynamics of PC-derived second messengers with greater precision, and further understanding how pathogens exploit PC mimicry to subvert host immunity. The continued development of advanced lipidomic techniques and chemical biology tools will be paramount in unraveling the remaining complexities of phosphorylcholine biology.

References

- 1. researchgate.net [researchgate.net]

- 2. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Choline - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Signaling through phosphatidylcholine breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. academic.oup.com [academic.oup.com]

- 9. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 10. molbiolcell.org [molbiolcell.org]

- 11. benchchem.com [benchchem.com]

- 12. The role of phospholipids in the biological activity and structure of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphatidylcholine Synthesis Influences the Diacylglycerol Homeostasis Required for Sec14p-dependent Golgi Function and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apoptosis mediated by phosphatidylcholine-specific phospholipase C is associated with cAMP, p53 level, and cell-cycle distribution in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A New Method for Detecting Phospholipase D Activity - Profacgen [profacgen.com]

- 16. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interaction of C-reactive protein with artificial phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Immunomodulation by phosphocholine--biosynthesis, structures and immunological implications of parasitic PC-epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. The biosynthesis and role of phosphorylcholine in pathogenic and non-pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pnas.org [pnas.org]

- 23. Lipidomic Sample Preparation to Detect Phosphatidylcholine Alterations in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Lipidomic Analyses Reveal Specific Alterations of Phosphatidylcholine in Dystrophic Mdx Muscle [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Genesis and Evolution of Phosphorylcholine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and multifaceted applications of phosphorylcholine (PC) compounds. From their initial identification in the 19th century to their current use in advanced drug delivery systems and biocompatible materials, phosphorylcholine and its derivatives have become integral to various fields of scientific research and development. This document provides a comprehensive overview of key milestones, detailed experimental methodologies, quantitative data, and the intricate signaling pathways involving these remarkable compounds.

A Historical Journey: The Discovery of Phosphorylcholine's Core Components

The story of phosphorylcholine begins with the foundational discoveries of its constituent parts: lecithin (a mixture of phospholipids including phosphatidylcholine) and choline. These early investigations laid the groundwork for our modern understanding of lipid biochemistry and its role in cellular function.

In 1850, the French chemist and pharmacist Théodore Gobley isolated a substance from egg yolk which he named "lecithin," derived from the Greek word "lekithos" for egg yolk.[1][2][3][4][5][6][7][8] His work also extended to identifying this "matière phosphorée" (phosphorized matter) in carp eggs and brain tissue.[4] While the exact chemical structure was not fully elucidated at the time, Gobley's meticulous work established the presence of a phosphorus-containing lipid.

A pivotal step forward came in 1862 when the German chemist Adolph Strecker, while studying the composition of bile from pigs and oxen, heated lecithin and isolated a new nitrogenous chemical.[2][8] He named this compound "choline," after the Greek word "chole" for bile.[2] It was later, in 1874, that the connection was fully made, establishing that choline is a component of lecithin.[6]

The biological significance of these discoveries began to unfold in the 20th century. In the 1930s, Charles Best's work at the University of Toronto demonstrated that choline could prevent the development of fatty liver in dogs and rats, highlighting its essential role as a nutrient.[8]

A monumental leap in understanding the biosynthesis of choline-containing phospholipids occurred in 1956. Eugene P. Kennedy, a pioneer in lipid biochemistry, elucidated the cytidine 5'-diphosphocholine (CDP-choline) pathway, now famously known as the Kennedy pathway.[9][10][11][12][13][14][15][16] This pathway details the enzymatic steps by which cells synthesize phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes.

Key Experimental Protocols: From Historical Isolation to Modern Synthesis and Analysis

This section provides an overview of the methodologies that have been central to the study of phosphorylcholine compounds, from the classical isolation techniques to modern synthetic and analytical procedures.

Historical Isolation Methods (Conceptual)

While detailed step-by-step protocols from the 19th-century publications are not available in the modern format, the principles of Gobley's and Strecker's work can be summarized.

Théodore Gobley's Isolation of Lecithin (circa 1850): Gobley's method for isolating lecithin from egg yolk involved a series of extractions and precipitations. The general steps included:

-

Dehydration: The egg yolk was first dehydrated to remove water.

-

Solvent Extraction: The dried yolk was then treated with a hot solvent, such as ethanol or ether, to dissolve the lipids.

-

Separation: The mixture was then filtered to separate the soluble lipid fraction from the insoluble components.

-

Purification: The soluble fraction was further processed to isolate the "viscous matter" which he named lecithin. This likely involved precipitation and washing steps to remove other lipids and impurities.

Adolph Strecker's Isolation of Choline (circa 1862): Strecker's isolation of choline was a result of the chemical degradation of lecithin. The process involved:

-

Hydrolysis of Lecithin: Lecithin, isolated from bile, was subjected to heating, likely in the presence of an acid or base, to break the ester bonds.

-

Isolation of Choline: The resulting mixture of fatty acids, glycerol phosphate, and choline was then processed to isolate the water-soluble choline component. This would have involved separation techniques based on solubility and precipitation.

Modern Synthesis of Phosphorylcholine and its Derivatives

The ability to synthesize phosphorylcholine and its derivatives has been crucial for the development of new materials and therapeutic agents.

Synthesis of Phosphorylcholine from Choline Chloride and Phosphoryl Oxychloride: A common method for synthesizing phosphorylcholine involves the reaction of choline chloride with a phosphorylating agent like phosphoryl oxychloride (POCl₃).

-

Reaction: Choline chloride is reacted with an excess of phosphoryl oxychloride in a suitable solvent, often under anhydrous conditions to prevent hydrolysis of the POCl₃.[17]

-

Quenching: The reaction is then quenched by the addition of water to hydrolyze any remaining POCl₃.

-

Purification: The resulting phosphorylcholine is then purified, often through a series of precipitation and washing steps, and may be converted to a more stable salt form, such as the calcium salt.[18][19][20]

Synthesis of 2-Methacryloyloxyethyl Phosphorylcholine (MPC): MPC is a key monomer used in the production of biocompatible polymers. Its synthesis typically involves a two-step process.[21][22]

-

Formation of the Cyclic Phosphate Intermediate: 2-Hydroxyethyl methacrylate (HEMA) is reacted with 2-chloro-2-oxo-1,3,2-dioxaphospholane in the presence of a base (like triethylamine) to trap the generated HCl. This forms the intermediate 2-(2-oxo-1,3,2-dioxaphospholanyloxy)ethyl methacrylate.

-

Ring-Opening to Form the Phosphorylcholine Group: The cyclic phosphate intermediate is then reacted with trimethylamine to open the ring and form the phosphorylcholine group, yielding the final MPC monomer. The product is typically purified by crystallization.

Enzymatic Assay of Choline Kinase

The activity of choline kinase, the first enzyme in the Kennedy pathway, is often measured to study phosphatidylcholine metabolism. A common method is a coupled spectrophotometric assay.[20]

-

Principle: The ADP produced from the phosphorylation of choline by choline kinase is used in a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

-

Reaction 1 (Choline Kinase): Choline + ATP → Phosphocholine + ADP

-

Reaction 2 (Pyruvate Kinase): ADP + Phosphoenolpyruvate → ATP + Pyruvate

-

Reaction 3 (Lactate Dehydrogenase): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

-

-

Reagents: The assay mixture typically contains buffer, magnesium chloride (as a cofactor for the kinases), ATP, choline, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Procedure: The reaction is initiated by the addition of the sample containing choline kinase, and the change in absorbance at 340 nm is measured over time. The rate of NADH oxidation is directly proportional to the choline kinase activity.

Quantitative Data on Phosphorylcholine Compounds

This section presents quantitative data related to the properties and applications of phosphorylcholine compounds in clearly structured tables for easy comparison.

Table 1: Binding Affinities of Phosphorylcholine

| Interacting Molecule | Ligand | Dissociation Constant (Kd) | Method | Reference |

| C-reactive protein (CRP) | Phosphorylcholine | 5 µM | Not specified | [18] |

| C-reactive protein (CRP) | Plasma fibronectin | 1.47 x 10⁻⁷ M | Not specified | [23] |

Table 2: Enzyme Kinetics of Choline Kinase

| Enzyme Source | Substrate | Km | Vmax | Reference |

| Human Choline Kinase α1 | Choline | Lower than ChoKβ | - | [24] |

| Human Choline Kinase β | Choline | 2.8 times higher than ChoKα1 | - | [24] |

| Human Choline Kinase α1 | Ethanolamine | Higher than ChoKβ | - | [24] |

| Human Choline Kinase β | Ethanolamine | Lower than ChoKα1 | - | [24] |

| HepG2 cells | Choline (low conc.) | 5.38 µM | 0.85 nmol/min/mg protein | [25] |

| HepG2 cells | Choline (high conc.) | 183.57 µM | 2.75 nmol/min/mg protein | [25] |

| MCF7 cells | Choline (low conc.) | 5.67 µM | 0.37 nmol/min/mg protein | [25] |

| MCF7 cells | Choline (high conc.) | 137.16 µM | 2.48 nmol/min/mg protein | [25] |

Table 3: Clinical and Preclinical Efficacy of Phosphorylcholine Compounds

| Application | Compound/Material | Study Type | Key Quantitative Finding | Reference |

| Cardiovascular | Phosphorylcholine-coated stents | Clinical Trial | In-segment restenosis rate of 13.2% (vs. 35.0% for bare-metal stent) | [26] |

| Cardiovascular | Phosphorylcholine-coated stents | Non-randomized study | 0% subacute stent thrombosis and 12% restenosis rate in primary PCI | [27] |

| Liver Disease (NAFLD) | Phosphatidylcholine | Clinical Trial | ALT and AST levels reduced by 59.6% and 75.4%, respectively | [28] |

| Liver Disease (NAFLD) | Polyenylphosphatidylcholine | Observational Study | Improvement in liver echogenicity in 68.3% of patients after 24 weeks | [4][29] |

| Liver Disease (NAFLD) | Phosphatidylcholine | Randomized Controlled Study | Significant improvement in CAP (304 vs 332 dB/m) and fibrosis score (5.3 vs 6.8 kPa) vs control after 12 weeks | [22] |

| Antimicrobial | MPC-polymer coating | In vitro | 93% and 79% reduction in adhesion of MRSA and MSSA, respectively | [27] |

| Antimicrobial | MPC-polymer coating | In vitro | 84% and 94% inhibition of S. mutans adherence at 1 and 5 hours, respectively | [1] |

| Antimicrobial | MPC-polymer coating on PDMS | In vitro | Reduced E. coli from 29 x 10⁶ to 3 x 10² CFU/mL and S. aureus from 29 x 10⁶ to 3 x 10² CFU/mL | [30] |

| Drug Delivery | PEG-stabilized PC liposomes | In vivo (mice) | >8000% improvement in circulation time over 24h compared to pure PC liposomes | [31] |

| Drug Delivery | PEG-stabilized PC liposomes | In vivo (mice) | ~25% of the applied dose still in circulation after 24 hours | [17][31] |

Signaling Pathways and Experimental Workflows

This section provides visualizations of key signaling pathways and experimental workflows involving phosphorylcholine compounds, created using the DOT language for Graphviz.

Signaling Pathways

The Kennedy Pathway for Phosphatidylcholine Biosynthesis

The Kennedy pathway, or CDP-choline pathway, is the primary route for the de novo synthesis of phosphatidylcholine in mammalian cells.[9][10][11][12][13][14][15][16]

Caption: The Kennedy Pathway for de novo phosphatidylcholine synthesis.

Platelet-Activating Factor (PAF) Receptor Signaling

Phosphorylcholine is a key component of Platelet-Activating Factor (PAF), a potent lipid mediator. PAF binds to its G-protein coupled receptor (PAFR), initiating a cascade of intracellular signaling events.[6][12]

Caption: Simplified PAF receptor signaling pathway.

Experimental Workflows

Workflow for the Synthesis of 2-Methacryloyloxyethyl Phosphorylcholine (MPC)

This diagram illustrates the general workflow for the laboratory synthesis of MPC.

Caption: Workflow for the synthesis of MPC.

Workflow for a Coupled Enzymatic Assay of Choline Kinase

This diagram outlines the key steps in performing a coupled enzymatic assay to measure choline kinase activity.

Caption: Workflow for choline kinase enzymatic assay.

Phosphorylcholine in Drug Development and Biomaterials

The unique properties of phosphorylcholine have made it a valuable component in the design of drug delivery systems and biocompatible materials.

Drug Delivery Systems

Phosphorylcholine's zwitterionic nature and hydrophilicity make it an excellent material for creating "stealth" drug delivery vehicles, such as liposomes and nanoparticles. These coatings can reduce the opsonization of nanoparticles by plasma proteins, thereby prolonging their circulation time in the bloodstream and enhancing their accumulation at target sites, such as tumors.[17][31]

Studies have shown that liposomes coated with polyethylene glycol (PEG)-conjugated phospholipids, which mimic the hydrophilic shell of phosphorylcholine, exhibit significantly longer circulation times compared to uncoated liposomes.[17][31] This "stealth" property is crucial for improving the therapeutic index of encapsulated drugs.

Biocompatible Materials

Polymers containing phosphorylcholine, such as those made from MPC, have demonstrated exceptional biocompatibility. These materials are used to coat medical devices, including stents, catheters, and contact lenses, to reduce protein adsorption, platelet adhesion, and bacterial biofilm formation.[24][27][32]

The anti-fouling properties of phosphorylcholine-based polymers are attributed to the formation of a tightly bound hydration layer on their surface, which acts as a physical barrier to prevent the adhesion of biological entities. This "biomimetic" approach, which emulates the surface of cell membranes, has been highly successful in improving the in vivo performance and safety of medical devices.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Effectiveness of phosphatidylcholine in alleviating steatosis in patients with non-alcoholic fatty liver disease and cardiometabolic comorbidities (MANPOWER study) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Choline - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Theodore Nicolas Gobley: Animal physiology and plant principles [redalyc.org]

- 10. Frontiers | Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells [frontiersin.org]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. scribd.com [scribd.com]

- 13. Architects of the Membrane : Structures of Eukaryotic Choline Phosphotransferase 1 and Choline/Ethanolamine Phosphotransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of phosphorylcholine-substituted chitosans soluble in physiological pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. sopharcos.com [sopharcos.com]

- 18. High-affinity recognition of the human C-reactive protein independent of phosphocholine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. 2-Methacryloyloxyethyl phosphorylcholine (MPC)-polymer suppresses an increase of oral bacteria: a single-blind, crossover clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The impact of choline supplementation on oxidative stress and clinical outcomes among patients with non-alcoholic fatty liver disease: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Binding of human C-reactive protein (CRP) to plasma fibronectin occurs via the phosphorylcholine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Differential Role of Human Choline Kinase α and β Enzymes in Lipid Metabolism: Implications in Cancer Onset and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cris.unibo.it [cris.unibo.it]

- 26. researchgate.net [researchgate.net]

- 27. 2-Methacryloyloxyethyl Phosphorylcholine Polymer Coating Inhibits Bacterial Adhesion and Biofilm Formation on a Suture: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Phosphatidylcholine to treat NAFLD :- Medznat [medznat.ru]

- 29. bmjopengastro.bmj.com [bmjopengastro.bmj.com]

- 30. Mitigation of Cellular and Bacterial Adhesion on Laser Modified Poly (2-Methacryloyloxyethyl Phosphorylcholine)/Polydimethylsiloxane Surface [mdpi.com]

- 31. mdpi.com [mdpi.com]

- 32. discovery.researcher.life [discovery.researcher.life]

The Imperceptible Interface: A Technical Guide to the Biocompatibility of Phosphorylcholine Coatings

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biomaterials, the interface between a synthetic surface and a biological environment dictates the success or failure of a medical device. An ideal interface should be bio-inert, eliciting minimal recognition and response from the host's physiological systems. Phosphorylcholine (PC) coatings have emerged as a leading strategy to achieve this "stealth" characteristic. This technical guide delves into the core principles of PC biocompatibility, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological mechanisms.

The Principle of Biomimicry: Emulating the Cell Membrane

Phosphorylcholine is a key component of the outer leaflet of red blood cell membranes, presenting a naturally non-thrombogenic and non-immunogenic surface to the biological milieu.[1][2] By mimicking this zwitterionic, electrically neutral surface, PC coatings create a highly hydrated layer that sterically hinders the adsorption of proteins, the initial event that triggers the cascade of foreign body responses.[3] This "biological non-stick" surface is fundamental to the exceptional biocompatibility of PC-coated devices.[4][5]

Quantitative Assessment of Biocompatibility

The performance of phosphorylcholine coatings has been extensively quantified through a variety of in vitro and in vivo studies. The following tables summarize key data on protein adsorption, platelet adhesion, inflammatory cell response, and fibrous capsule formation, comparing PC-coated surfaces to uncoated controls.

Table 1: Protein Adsorption on Phosphorylcholine-Coated Surfaces

| Protein | Substrate | Coating | Protein Adsorption (mg/m²) | Percent Reduction | Reference |

| Lysozyme | Silicon Oxide | None | 3.6 ± 0.3 | - | [6] |

| Silicon Oxide | PC-hydrogel | < 1 | >72% | [6] | |

| Fibrinogen | Silicon Oxide | None | 6.0 ± 0.3 | - | [6] |

| Silicon Oxide | PC-hydrogel | < 1 | >83% | [6] | |

| Bovine Serum Albumin (BSA) | Silicon Oxide | None | 2.5 ± 0.3 | - | [6] |

| Silicon Oxide | PC-hydrogel | < 1 | >60% | [6] | |

| Bovine Serum Albumin (BSA) | p(HEMA) hydrogel | None | 37.8 (µ g/hydrogel ) | - | [7] |

| p(HEMA) hydrogel | p(MPC) | 12.5 (µ g/hydrogel ) | ~67% | [7] | |

| Lysozyme | p(HEMA) hydrogel | None | 19.4 (µ g/hydrogel ) | - | [7] |

| p(HEMA) hydrogel | p(MPC) | 5.0 (µ g/hydrogel ) | ~74% | [7] |

Table 2: Platelet Adhesion on Phosphorylcholine-Coated Surfaces

| Substrate | Coating | Condition | Platelet Adhesion Reduction | Reference |

| Polypropylene | None | In vitro | - | [8] |

| Phosphatidylcholine-grafted | In vitro | 80% | [8] | |

| Polytetrafluoroethylene (PTFE) | None | In vitro | - | [8] |

| Phosphatidylcholine-grafted | In vitro | 90% | [8] | |

| Polycarbonate Urethane (PCU) | None | In vitro (SEM observation) | - | [9] |

| MPC-grafted | In vitro (SEM observation) | "Much fewer platelets adhered" | [9] |

Table 3: Inflammatory Cell Adhesion on Phosphorylcholine-Coated Surfaces

| Cell Type | Substrate | Coating | Adhesion Reduction | Reference |

| Human Macrophages & Granulocytes | Polyethylene Terephthalate | None | - | [10] |

| Phosphorylcholine-based polymer | In vitro | Statistically significant (p < 0.05) | [10] | |

| Neutrophils | Polyurethane (PU-base) | None | Adhesion observed at 20 s⁻¹ shear rate | [11] |

| PU with 20 wt% GPC (PU-GPC-20) | In vitro | No adhesion from 20 to 120 s⁻¹ shear rate | [11] | |

| Human Macrophages | Polydimethylsiloxane (PDMS) | None | - | [12] |

| pMPC | In vitro | 50% | [12] | |

| Human Fibroblasts | Polydimethylsiloxane (PDMS) | None | - | [12] |

| pMPC | In vitro | 40% | [12] |

Table 4: In Vivo Fibrous Capsule Formation Around Phosphorylcholine-Coated Implants

| Implant Material | Coating | Animal Model | Implantation Time | Fibrous Capsule Thickness Reduction | Reference |

| Stainless Steel & High-Density Polyethylene | None (Control) | Rabbit (intramuscular) | 13 weeks | - | [10] |

| Phosphorylcholine-based polymer | Rabbit (intramuscular) | 13 weeks | Statistically thinner (p < 0.01) | [10] | |

| Silicone Breast Implants | None | Pig (submuscular) | 24 weeks | - | [13] |

| MPC-grafted | Pig (submuscular) | 24 weeks | 45% smaller | [13] | |

| Silicone Implants | Textured (Control) | Rat | Not specified | - | [14] |

| Phosphorylcholine-coated | Rat | Not specified | Significant decrease | [14] |

Mitigating the Foreign Body Response: A Mechanistic Overview

The implantation of a medical device initiates a complex cascade of events known as the Foreign Body Response (FBR).[3][4] This response is a physiological process aimed at isolating or breaking down foreign materials. The exceptional biocompatibility of phosphorylcholine coatings stems from their ability to interrupt this cascade at its earliest stages.

Upon implantation, the initial event is the rapid adsorption of host proteins onto the biomaterial surface. This adsorbed protein layer dictates the subsequent cellular interactions. On uncoated surfaces, proteins often denature, exposing cryptic binding sites that are recognized by receptors on inflammatory cells, primarily neutrophils and macrophages. This recognition triggers a signaling cascade leading to chronic inflammation and, ultimately, the formation of a fibrous capsule that can compromise the function of the implant.

Phosphorylcholine coatings, by virtue of their highly hydrated and charge-neutral surface, significantly reduce the initial protein adsorption. The few proteins that may adhere are believed to maintain their native conformation, thus not presenting the signals necessary to activate a significant inflammatory response. This effectively renders the implant "invisible" to the host's immune system, preventing the downstream events of the FBR.

Experimental Protocols for Biocompatibility Assessment

The following sections provide detailed methodologies for key experiments used to evaluate the biocompatibility of phosphorylcholine coatings.

Protein Adsorption Assay (Using Enzyme-Linked Immunosorbent Assay - ELISA)

This protocol outlines a common method for quantifying the amount of a specific protein adsorbed onto a surface.

Materials:

-

PC-coated and uncoated control substrates (e.g., 96-well plates).

-

Protein solution of interest (e.g., Fibrinogen, BSA) at a known concentration in a suitable buffer (e.g., Phosphate Buffered Saline - PBS).

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Primary antibody specific to the protein of interest.

-

Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

-

Enzyme substrate (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine).

-

Stop solution (e.g., 2M Sulfuric Acid).

-

Plate reader.

Procedure:

-

Incubate the substrates with the protein solution for a defined period (e.g., 1 hour) at a specific temperature (e.g., 37°C).

-

Wash the substrates thoroughly with PBS to remove non-adsorbed protein.

-

Block non-specific binding sites by incubating with blocking buffer for 1 hour.

-

Wash the substrates with PBS.

-

Incubate with the primary antibody for 1 hour.

-

Wash the substrates with PBS.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the substrates with PBS.

-

Add the TMB substrate and incubate until a color change is observed.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

Quantify the amount of adsorbed protein by comparing the absorbance to a standard curve of known protein concentrations.

Platelet Adhesion Assay

This protocol describes a method to assess the thrombogenicity of a material by quantifying platelet adhesion.

Materials:

-

PC-coated and uncoated control substrates.

-

Platelet-rich plasma (PRP) or washed platelets.

-

PBS.

-

Fixative solution (e.g., 2.5% glutaraldehyde in PBS).

-

Lactate dehydrogenase (LDH) assay kit (for quantification).

-

Scanning Electron Microscope (SEM) (for visualization).

Procedure:

-

Place the substrates in a 24-well plate.

-

Add PRP or washed platelets to each well and incubate for a defined period (e.g., 1 hour) at 37°C.

-

Gently wash the substrates with PBS to remove non-adherent platelets.

-

For Quantification (LDH Assay): a. Lyse the adherent platelets with a lysis buffer. b. Measure the LDH activity in the lysate using a commercial kit, which correlates to the number of adherent platelets.

-

For Visualization (SEM): a. Fix the adherent platelets with glutaraldehyde solution. b. Dehydrate the samples through a graded series of ethanol concentrations. c. Critical point dry the samples. d. Sputter-coat the samples with a conductive material (e.g., gold). e. Image the surfaces using SEM to observe platelet morphology and density.

In Vitro Macrophage Adhesion Assay

This protocol is used to evaluate the inflammatory potential of a material by measuring the adhesion of macrophages.

Materials:

-

PC-coated and uncoated control substrates.

-

Macrophage cell line (e.g., THP-1, differentiated into macrophages) or primary macrophages.

-

Cell culture medium.

-

PBS.

-

Fixative solution (e.g., 4% paraformaldehyde).

-

Staining solution (e.g., DAPI for nuclei, Phalloidin for actin cytoskeleton).

-

Fluorescence microscope.

-

Image analysis software.

Procedure:

-

Seed the macrophages onto the substrates in a culture plate.

-

Incubate for a specified time (e.g., 24 hours) to allow for adhesion and spreading.

-

Wash the substrates with PBS to remove non-adherent cells.

-

Fix the adherent cells with paraformaldehyde.

-

Permeabilize the cells if necessary for intracellular staining.

-

Stain the cells with fluorescent dyes (e.g., DAPI and Phalloidin).

-

Image the substrates using a fluorescence microscope.

-

Quantify the number of adherent cells per unit area using image analysis software.

In Vivo Subcutaneous Implantation Model

This protocol outlines a standard in vivo method to assess the long-term biocompatibility and fibrous capsule formation around an implanted material. This procedure must be conducted in accordance with ethical guidelines for animal research.[15][16]

Materials:

-

Sterile PC-coated and uncoated control implants of a defined size and shape.

-

Animal model (e.g., rat or rabbit).

-

Surgical instruments.

-

Anesthesia and analgesics.

-

Histological processing reagents (formalin, ethanol, xylene, paraffin).

-

Microtome.

-

Stains (e.g., Hematoxylin and Eosin - H&E, Masson's Trichrome).

-

Light microscope.

Procedure:

-

Anesthetize the animal.

-

Create a subcutaneous pocket through a small skin incision.

-

Insert the sterile implant into the pocket.

-

Suture the incision.

-

Monitor the animal for a predetermined period (e.g., 4, 8, or 12 weeks), providing appropriate post-operative care.

-

At the end of the study period, euthanize the animal and explant the implant along with the surrounding tissue.

-

Fix the tissue in formalin.

-

Process the tissue for histology (dehydration, clearing, and paraffin embedding).

-

Section the tissue using a microtome.

-

Stain the tissue sections with H&E (for cellularity and inflammation) and Masson's Trichrome (for collagen deposition).

-

Analyze the sections under a light microscope to measure the thickness of the fibrous capsule and evaluate the cellular response at the implant-tissue interface.

Conclusion

Phosphorylcholine coatings represent a mature and highly effective technology for enhancing the biocompatibility of medical devices. By mimicking the surface of native cell membranes, these coatings create a bio-inert interface that significantly reduces protein adsorption and subsequent inflammatory and thrombogenic responses. The quantitative data and established experimental protocols presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to understand, evaluate, and implement this critical surface modification technology. The continued exploration and application of PC coatings will undoubtedly contribute to the development of safer and more efficacious medical devices.

References

- 1. Study of proteins adsorption on biomaterials surfaces by XPS and ToF-SIMS [sites.uclouvain.be]

- 2. academic.oup.com [academic.oup.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Molecular signaling in biomaterial-induced foreign body response: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Polymer Coating Reduces Biofilm Production - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Grafting of phosphorylcholine functional groups on polycarbonate urethane surface for resisting platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of phosphorylcholine-coated materials on the inflammatory response and fibrous capsule formation: in vitro and in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neutrophil adhesion on phosphorylcholine-containing polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Efficient reduction of fibrous capsule formation around silicone breast implants densely grafted with 2-methacryloyloxyethyl phosphorylcholine (MPC) polymers by heat-induced polymerization - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 14. Phosphorylcholine-coated silicone implants: effect on inflammatory response and fibrous capsule formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. namsa.com [namsa.com]

- 16. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]

Key differences between phosphorylcholine and choline.

An In-depth Technical Guide to the Core Differences Between Phosphorylcholine and Choline For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline and phosphorylcholine are two critical biomolecules central to cellular structure, metabolism, and signaling. While structurally related, their distinct chemical properties confer vastly different biological roles and applications. Choline, an essential nutrient, serves as a versatile precursor for neurotransmitters and lipids. Phosphorylcholine, its phosphorylated derivative, functions primarily as a key metabolic intermediate and a fundamental structural component of cell membranes. This guide provides a detailed examination of the key distinctions between these molecules, offering insights into their chemical properties, metabolic pathways, biological functions, and experimental analysis, tailored for professionals in life sciences and drug development.

Core Chemical and Physical Differences

The primary chemical distinction between choline and phosphorylcholine is the presence of a phosphate group. Choline is a quaternary ammonium cation, [(CH₃)₃NCH₂CH₂OH]⁺, characterized by a hydroxyl (-OH) group.[1] Phosphorylation of this hydroxyl group by the enzyme choline kinase yields phosphorylcholine, which has a phosphate (-OPO₃²⁻) group.[2][3] This addition fundamentally alters the molecule's charge distribution, size, and reactivity. At physiological pH, phosphorylcholine is a zwitterion, possessing both a permanent positive charge on the quaternary amine and a negative charge on the phosphate group.[4]

These structural differences are reflected in their physical and chemical properties, which are crucial for their biological function and for laboratory handling.

Table 1: Comparison of Physicochemical Properties

| Property | Choline (as Choline Chloride) | Phosphorylcholine (Zwitterionic form) |

| Molecular Formula | C₅H₁₄ClNO[5][6][7][8] | C₅H₁₄NO₄P[9] |

| Molecular Weight | 139.62 g/mol [5][6][7][8] | 183.14 g/mol [2][9] |

| Appearance | White, hygroscopic crystalline solid[5][6] | White powder or crystalline powder[10][11] |

| Solubility in Water | Very soluble (>650 g/L)[5][6] | Easily soluble[4][10][11][12] |

| Solubility in Ethanol | Soluble[6][13] | Slightly soluble[10][12] |

| pKa (of hydroxyl group) | ~13.9[14] | N/A (group is esterified) |

| pKa (of phosphate group) | N/A | ~0.8 (in monolayers)[15] |

Biosynthesis and Metabolic Fates

Choline and phosphorylcholine are directly linked metabolically. Choline is the precursor, and its phosphorylation is the first committed step in the principal pathway for de novo synthesis of phosphatidylcholine (PC), a major membrane phospholipid.

The Central Role of Choline

Choline obtained from the diet or synthesized endogenously has three primary metabolic fates:

-

Phosphorylation: Conversion to phosphorylcholine by choline kinase (CK), directing it towards phospholipid synthesis.[3]

-

Acetylation: Conversion to acetylcholine (ACh) by choline acetyltransferase (ChAT) in cholinergic neurons, a critical neurotransmitter for memory and muscle control.[1]

-

Oxidation: Conversion to betaine in the liver and kidneys, which serves as a crucial methyl donor in the methionine cycle.[1]

The CDP-Choline (Kennedy) Pathway